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Compound of Interest

Compound Name: 6-Chloro-2,9-dimethyl-9H-purine

CAS No.: 40423-36-7

Cat. No.: B3351861 Get Quote

Executive Summary
6-Chloro-2,9-dimethylpurine (CAS: 40423-36-7) is a specialized purine scaffold utilized

primarily as a high-value intermediate in the synthesis of nucleoside analogs, kinase inhibitors,

and antiviral therapeutics.[1][2] Unlike the more common 6-chloropurine, the presence of

methyl groups at the C2 and N9 positions confers unique steric and electronic properties, fixing

the tautomeric state of the imidazole ring and modulating the lipophilicity of the core. This guide

provides a comprehensive technical analysis of its structure, synthesis, reactivity, and

application in drug discovery.[1]

Part 1: Structural Analysis & Physicochemical
Properties
Chemical Identity[3][4]

IUPAC Name: 6-Chloro-2,9-dimethyl-9H-purine

CAS Number: 40423-36-7[2][3]

Molecular Formula: C

H

ClN
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[4]

Molecular Weight: 182.61 g/mol [1][3]

SMILES:Cn1cnc2c1nc(C)nc2Cl

Structural Architecture
The molecule consists of a fused pyrimidine-imidazole ring system (purine).[1]

C6-Position (Chlorine): The chlorine atom is the primary reactive center ("warhead").[1] It is

activated for Nucleophilic Aromatic Substitution (S

Ar) due to the electron-deficient nature of the pyrimidine ring.

C2-Position (Methyl): The methyl group acts as an electron-donating substituent.[1]

Compared to a proton or chlorine at C2, the methyl group slightly deactivates the C6 position

toward nucleophiles but increases the compound's lipophilicity (logP) and metabolic stability.

[1]

N9-Position (Methyl): Methylation at N9 locks the purine tautomer.[1] In unsubstituted

purines, the proton migrates between N7 and N9. Fixing this position is critical for defining

the binding mode in enzyme pockets and simplifying NMR spectra.

Physicochemical Data Profile
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Property Value / Description Note

Appearance
White to off-white crystalline

solid

Hygroscopic; store under inert

atmosphere.

Melting Point 159–162 °C (Analogous range) Varies by purity/polymorph.[1]

Solubility
Soluble in DMSO, DMF,

Methanol, CHCl Sparingly soluble in water.[1]

pKa ~2.5 (N7 protonation)
Basic nitrogen at N7; N1/N3

are less basic.[1]

Storage -20°C, Desiccated

Hydrolysis to 6-hydroxy

derivative occurs slowly in

moist air.

Part 2: Synthesis & Characterization Protocols
Primary Synthesis Route (N-Alkylation)
The most robust laboratory synthesis involves the methylation of 6-chloro-2-methylpurine.[1]

This reaction produces a mixture of N9 (major) and N7 (minor) isomers, which must be

separated.

Step-by-Step Protocol:
Reagents: 6-Chloro-2-methylpurine (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium

Carbonate (K

CO

, 2.0 eq).

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Procedure:

Dissolve 6-chloro-2-methylpurine in DMF under N
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atmosphere.

Add K

CO

and stir for 15 minutes to deprotonate the imidazole ring.

Add MeI dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 4–12

hours.

Monitor: TLC (Ethyl Acetate/Hexane 1:1). N9 isomer typically runs higher (less polar) than

N7.

Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[5][6] Wash organic layer with

brine, dry over Na

SO

, and concentrate.

Purification: Flash Column Chromatography (SiO

). Elute with gradient Hexane

50% EtOAc/Hexane.

Yield: ~60–75% (N9 isomer).[1]

Alternative Route (De Novo Cyclization)
For large-scale manufacturing where isomer separation is costly, the Traube Synthesis is

preferred. This builds the imidazole ring after the pyrimidine is formed, ensuring 100%

regioselectivity for N9.

Precursor: 2-Methyl-4-chloro-5-nitro-6-aminopyrimidine.

Mechanism: Reduction of nitro group

Diamine
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Cyclization with Triethyl Orthoformate

Product.

Spectroscopic Characterization (Diagnostic Signals)[1]
H NMR (400 MHz, DMSO-d

):

8.45 ppm (s, 1H, H-8): Characteristic deshielded singlet of the imidazole ring.[1]

3.85 ppm (s, 3H, N9-CH

): Sharp singlet, diagnostic of N-methylation.

2.65 ppm (s, 3H, C2-CH

): Upfield singlet.

C NMR (100 MHz, DMSO-d

):

Peaks at ~160 (C2), ~152 (C4), ~150 (C6), ~145 (C8), ~130 (C5).

Mass Spectrometry (ESI+):

[M+H]

= 183.03 (Characteristic 3:1 isotopic pattern for Cl).

Part 3: Reactivity & Functionalization Map
The utility of 6-Chloro-2,9-dimethylpurine lies in its predictable reactivity profile. The logical flow

of derivatization is visualized below.
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Figure 1: Functionalization logic for the 6-Chloro-2,9-dimethylpurine scaffold. The C6-Chlorine

is the primary point of diversity, while C8-H allows for late-stage elaboration.

Nucleophilic Aromatic Substitution (S Ar)
The C6-Cl bond is labile.[1]

Reaction with Amines: Reacting with benzylamines or anilines yields N6-substituted

adenines. This is the classic route to CDK and adenosine receptor antagonists.

Conditions: Amine (1.1 eq), Ethanol or n-Butanol, Reflux, 2–6 hrs.[1]

Reaction with Alkoxides: Generates 6-alkoxypurines.

Conditions: NaH + Alcohol, THF, 0°C

RT.

C-H Activation at C8
Recent advances allow for direct functionalization of the C8 position without pre-halogenation.

Direct Arylation: Pd(OAc)
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catalyzed coupling with aryl iodides allows for the expansion of the scaffold, creating
"privileged structures" for kinase selectivity.[1]

Part 4: Applications in Drug Discovery[8]
Kinase Inhibitor Scaffolds
The 2,9-dimethyl substitution pattern is often chosen to improve selectivity.

Selectivity Filter: The C2-Methyl group creates a steric clash in kinases that have a bulky

"gatekeeper" residue, potentially improving selectivity for kinases with smaller gatekeepers.

Solubility: The N9-Methyl eliminates the H-bond donor capability of the imidazole NH, which

can improve membrane permeability (CNS penetration).[1]

Nucleoside Analogs
While natural nucleosides have a ribose sugar at N9, acyclic nucleoside phosphonates (like

Adefovir) often use alkyl linkers. 6-Chloro-2,9-dimethylpurine serves as a model system to

study the electronic influence of the purine base on the stability of these linkers.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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